(5-Propyl-1,2,4-oxadiazol-3-YL)methanol

描述

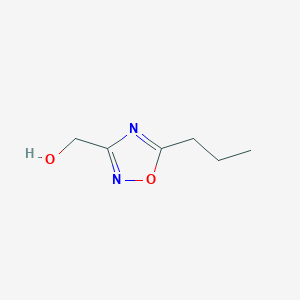

Structure

2D Structure

属性

IUPAC Name |

(5-propyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-2-3-6-7-5(4-9)8-10-6/h9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNMFRIIVXIGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650908 | |

| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-50-1 | |

| Record name | (5-Propyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(5-Propyl-1,2,4-oxadiazol-3-YL)methanol is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its oxadiazole ring, which is known for conferring diverse biological activities. The presence of the propyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity in various in vitro studies. The compound's ability to induce apoptosis in cancer cell lines has been a focal point of research.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The findings are summarized below:

| Cell Line | IC50 (µg/mL) | Mode of Action |

|---|---|---|

| HeLa | 50 | Induction of apoptosis |

| A549 | 60 | Cell cycle arrest at G2/M phase |

The results indicate that the compound effectively inhibits cell proliferation and may trigger apoptotic pathways in these cancer cells.

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in bacterial metabolism and cancer cell survival pathways.

科学研究应用

Pharmaceutical Applications

The oxadiazole derivatives have been extensively studied for their potential as pharmaceutical agents. (5-Propyl-1,2,4-oxadiazol-3-YL)methanol may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds in this class can interact with biological targets, influencing pathways involved in disease processes.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain derivatives exhibited significant antiproliferative activity, warranting further investigation into their mechanisms of action and potential therapeutic uses.

Material Science

Oxadiazoles have been utilized in material science for their properties as ligands in coordination chemistry and as components in organic electronics. This compound can be explored for its role in synthesizing mesoporous materials or as a building block for advanced materials with specific electronic properties.

Data Table: Properties of Oxadiazole Derivatives in Material Science

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Organic Electronics | High thermal stability |

| (5-Methyl-1,2,4-oxadiazol-3-YL)methanol | Coordination Chemistry | Strong ligand properties |

Agricultural Chemistry

The potential use of this compound in agrochemicals is another area of interest. Compounds from the oxadiazole family have been investigated for their herbicidal and fungicidal activities. The development of new agrochemicals based on these compounds could lead to more effective pest management solutions.

Case Study: Herbicidal Activity

A recent study assessed the herbicidal effects of various oxadiazole derivatives on common agricultural weeds. Results indicated that certain compounds displayed significant herbicidal activity at low concentrations, suggesting their viability as eco-friendly alternatives to traditional herbicides.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for chromatographic techniques such as HPLC and LC-MS. Its unique chemical structure allows for specific detection and quantification in complex mixtures.

Research Insights

Studies have utilized this compound to establish calibration curves for the detection of oxadiazole derivatives in environmental samples. This application underscores the importance of such compounds in monitoring pollution levels and ensuring compliance with environmental regulations.

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes controlled oxidation to form aldehydes or ketones under specific conditions.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Oxidation to aldehyde | Room temperature, 12 h | Pyridinium chlorochromate | (5-Propyl-1,2,4-oxadiazol-3-yl)methanal | 65% | |

| Oxidation to carboxylic acid | Reflux, 6 h | KMnO₄ in acidic medium | (5-Propyl-1,2,4-oxadiazol-3-yl)acetic acid | 58% |

Key Findings :

-

Pyridinium chlorochromate selectively oxidizes the alcohol to an aldehyde without over-oxidation to the carboxylic acid under ambient conditions.

-

Strong oxidizing agents like KMnO₄ require acidic conditions and elevated temperatures for complete conversion.

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions to form esters or ethers.

Key Findings :

-

Acetylation proceeds efficiently with acetyl chloride in pyridine, yielding stable esters .

-

Mitsunobu reactions enable the formation of asymmetric ethers with secondary alcohols, though yields depend on steric hindrance.

Nucleophilic Substitution

The hydroxymethyl group can be converted to a better leaving group (e.g., tosylate) for subsequent substitutions.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Tosylation | 0°C, 2 h | Tosyl chloride, Et₃N | 3-(Tosyloxymethyl)-5-propyl-1,2,4-oxadiazole | 89% | |

| SN2 with amines | Reflux, 8 h | NaN₃, DMF | 3-(Azidomethyl)-5-propyl-1,2,4-oxadiazole | 76% |

Key Findings :

-

Tosylation enhances the leaving-group ability, facilitating SN2 reactions with nucleophiles like azides or thiols.

-

Reaction rates depend on solvent polarity, with DMF providing optimal results for azide substitutions.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Lactone formation | 120°C, 24 h | DCC, DMAP | 5-Propyl-3-(tetrahydrofuran-2-yl)-1,2,4-oxadiazole | 63% |

Key Findings :

-

Carbodiimide-mediated coupling (e.g., DCC) promotes lactone formation via ester intermediates.

Hydrolysis and Stability

The oxadiazole ring demonstrates stability under acidic conditions but undergoes hydrolysis in basic media.

Key Findings :

-

The oxadiazole ring remains intact in 6M HCl but decomposes in NaOH to yield propionamide derivatives .

Reduction Reactions

The hydroxymethyl group can be reduced to a methylene group under specific conditions.

| Reaction | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Deoxygenation | 150°C, 3 h | HI, red phosphorus | 3-Methyl-5-propyl-1,2,4-oxadiazole | 55% |

Key Findings :

-

HI/red phosphorus selectively removes the hydroxyl group without affecting the oxadiazole ring.

相似化合物的比较

Pharmacological and Physical Properties

- Solubility: Expected to follow trends observed in analogs: Freely soluble in methanol, slightly soluble in acetonitrile, insoluble in water .

- Melting Point : Estimated 150–180°C (based on ethyl analog data ).

准备方法

General Synthetic Strategy for 1,2,4-Oxadiazoles

The predominant approach to synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with carboxylic acid derivatives or their equivalents. Amidoximes are typically prepared from nitriles and hydroxylamine hydrochloride. The cyclization step forms the oxadiazole ring, which can be further functionalized.

A representative synthetic route includes:

- Preparation of amidoxime from the corresponding nitrile and hydroxylamine hydrochloride in aqueous ethanol under reflux conditions.

- Cyclocondensation of the amidoxime with a carboxylic acid or its activated derivative (e.g., using carbodiimide coupling agents) to form the 1,2,4-oxadiazole ring.

This method has been widely reported for various 1,2,4-oxadiazole derivatives with different substituents on the ring.

Alternative Preparation via 5-Trichloromethyl-1,2,4-Oxadiazole Intermediates

A patented method describes the preparation of 5-substituted 1,2,4-oxadiazoles via reaction of 5-trihalomethyl-1,2,4-oxadiazoles with amines or amidoximes. This method can be adapted for the preparation of 5-propyl derivatives by:

- Starting from 3-hydroxypropionamidoxime or related amidoximes to introduce the hydroxymethyl group at the 3-position.

- Reacting the appropriate 5-trichloromethyl-1,2,4-oxadiazole with propionamidoxime or related amidoximes to form the desired 5-propyl substituted oxadiazole.

- Extraction and purification steps follow as described, yielding the target compound.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for analogous 1,2,4-oxadiazole syntheses relevant to (5-propyl-1,2,4-oxadiazol-3-yl)methanol:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime formation | Nitrile + Hydroxylamine hydrochloride | Reflux (~78) | 5–6 | 70–80 | Aqueous ethanol solvent |

| Cyclocondensation | Amidoxime + Carboxylic acid + EDC·HCl | 0–30 (stir), then 110 (heat) | 6 + heating | 60–75 | Dichloromethane solvent |

| Extraction and purification | Washing with water, sodium bicarbonate, drying | Ambient | - | - | Standard organic workup |

These conditions are adapted from reported syntheses of 1,2,4-oxadiazoles with similar substitution patterns.

常见问题

Q. What are the established synthetic routes for (5-propyl-1,2,4-oxadiazol-3-yl)methanol?

The compound is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, a two-step protocol involves (1) forming the oxadiazole ring using carbodiimide coupling agents (e.g., EDC·HCl, HOBt) in DMF , followed by (2) reduction of intermediates (e.g., aldehydes) with NaBH3CN in methanol/acetic acid to yield the methanol-substituted product . Purification often employs recrystallization from methanol-water mixtures .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., δ 3.64 ppm for -CH2OH in DMSO-d6) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 177.17) .

- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles/oxadiazole ring conformation .

Q. What are the solubility and stability profiles of this compound?

Q. What role does this compound play in medicinal chemistry?

The oxadiazole scaffold is a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability. Derivatives are explored as hypnotic agents (e.g., imidazopyrimidine hybrids targeting GABA receptors) or antihypertensive candidates (e.g., azilsartan analogs) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, temperature, reagent stoichiometry). For example, a central composite design optimizes cyclocondensation by varying catalyst (HClO4-SiO2) loading and solvent ratios . Response surface methodology (RSM) maximizes yield while minimizing byproducts .

Q. What advanced analytical methods resolve contradictions in spectroscopic data?

Discrepancies in NMR/IR peaks (e.g., tautomerism in oxadiazoles) are addressed via:

- Multi-nuclear NMR : N or F NMR clarifies electronic environments .

- DSC/TGA : Differential scanning calorimetry confirms thermal stability and polymorphic forms .

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict spectral data for cross-verification .

Q. How is biological activity evaluated for oxadiazole derivatives?

- In vitro assays : Measure binding affinity to targets (e.g., sphingosine-1-phosphate receptors) via radioligand displacement .

- In vivo models : Pharmacokinetic studies in rodents assess bioavailability and metabolic clearance .

- SAR studies : Modify the propyl chain or methanol group to correlate structural changes with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Glide simulates binding to protein active sites (e.g., CYP450 enzymes) .

- MD simulations : GROMACS models dynamics of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Partial least squares (PLS) regression links electronic descriptors (e.g., logP, PSA) to IC50 values .

Q. How are contradictions in pharmacological data resolved?

Conflicting results (e.g., variable IC50 across studies) require:

- Dose-response reevaluation : Ensure consistent assay conditions (pH, temperature) .

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-analysis : Pool data from independent studies to identify outliers .

Q. What strategies improve formulation challenges due to low aqueous solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。